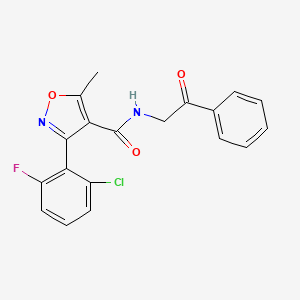

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide

Description

This compound is an isoxazole-4-carboxamide derivative characterized by a 2-chloro-6-fluorophenyl substituent at the 3-position of the isoxazole ring and an N-(2-oxo-2-phenylethyl) group. It is structurally related to flucloxacillin, a β-lactam antibiotic, where the isoxazole moiety contributes to penicillin-binding protein affinity . The compound’s synthesis involves coupling 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (precursor available commercially, e.g., Otto Chemie Pvt Ltd, 97% purity) with 2-aminoacetophenone derivatives under standard carbodiimide-mediated conditions (e.g., HBTU/DIEA in DMF) .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenacyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O3/c1-11-16(18(23-26-11)17-13(20)8-5-9-14(17)21)19(25)22-10-15(24)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRXSHFEYRTLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies and findings related to its efficacy, mechanisms of action, and potential applications.

- Molecular Formula : C16H14ClF N2O3

- Molecular Weight : 348.74 g/mol

- CAS Number : 252059-79-3

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives, including the compound , exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted that derivatives displayed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimal inhibitory concentrations (MIC) being measured using standard methods such as disk diffusion and broth microdilution techniques .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

The compound demonstrated lower cytotoxicity towards fibroblast cells, indicating a favorable safety profile for potential therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in cancer research. A study focusing on isoxazole derivatives found that certain compounds exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 10.0 |

| PC3 | 15.0 |

The biological activity of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, the compound has been shown to trigger apoptotic pathways, leading to cell death.

- Biofilm Disruption : The ability to disrupt biofilm formation in pathogenic bacteria enhances its potential as an antimicrobial agent .

Case Studies

- Antimicrobial Efficacy : A comparative study involving several isoxazole derivatives demonstrated that the compound's structure significantly influences its antimicrobial potency. Modifications in substituents led to variations in MIC values, suggesting that further structural optimization could enhance activity .

- Cytotoxicity Profile : In vitro studies assessed the cytotoxic effects of the compound on human fibroblasts and various cancer cell lines. Results indicated that while exhibiting antimicrobial properties, the compound maintained a relatively low cytotoxic effect on normal cells compared to cancerous cells, highlighting its therapeutic potential .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating potential as a therapeutic agent in oncology. For instance, compounds similar to 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide have been evaluated for their cytotoxic effects against human tumor cells, revealing significant antimitotic activity with mean GI values indicating effective growth inhibition .

Synthetic Methodologies

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve high yields and purity. The synthetic route often includes:

- Formation of the Isoxazole Ring: Utilizing appropriate precursors to construct the isoxazole framework.

- Substitution Reactions: Introducing the chloro and fluorine substituents at specific positions on the phenyl ring.

- Amide Bond Formation: Coupling with suitable amines to form the final carboxamide structure.

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated the efficacy of this compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated a consistent inhibition rate across several tested lines, suggesting broad-spectrum anticancer potential .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding how variations in the chemical structure influence biological activity has provided insights into optimizing derivatives of this compound for enhanced potency and selectivity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

- Fluorine’s electronegativity may also influence binding interactions in biological targets .

- N-Substituents: The 2-oxo-2-phenylethyl group introduces a ketone moiety, distinguishing it from SI51’s chromenone-linked phenyl and flucloxacillin’s β-lactam core. This group may enhance hydrogen-bonding capacity, analogous to the β-lactam carbonyl in flucloxacillin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. A typical procedure involves reacting this acyl chloride with an amine (e.g., 2-aminoacetophenone derivatives) in dichloromethane (CH₂Cl₂) with pyridine and DMAP as catalysts . Reaction conditions (temperature, solvent purity) must be optimized to avoid byproducts.

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns (e.g., chloro-fluorophenyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .

Q. What solvents and reaction conditions are optimal for its stability during storage?

- Methodological Answer : The compound is likely stable in anhydrous, inert environments. Store at -20°C in amber vials under argon. Avoid polar aprotic solvents (e.g., DMSO) if the oxazole ring is prone to hydrolysis. Conduct accelerated stability studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the chloro-fluorophenyl substituent influence binding affinities in biological targets?

- Methodological Answer : The electron-withdrawing Cl and F groups enhance electrophilicity, potentially improving interactions with nucleophilic residues in enzymes. Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Compare with analogs lacking halogens to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference with structurally similar compounds (e.g., N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions.

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the oxazole ring) on bioavailability .

- MD Simulations : Assess membrane permeability via lipid bilayer models (e.g., CHARMM-GUI) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Conduct Michaelis-Menten assays to determine values under varying substrate concentrations.

- Fluorescence Quenching : Monitor conformational changes in target enzymes (e.g., tryptophan fluorescence shifts).

- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.